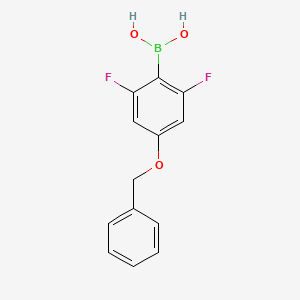

4-Benzyloxy-2,6-difluorophenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2,6-difluoro-4-phenylmethoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BF2O3/c15-11-6-10(7-12(16)13(11)14(17)18)19-8-9-4-2-1-3-5-9/h1-7,17-18H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDIXTACVWOYKES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1F)OCC2=CC=CC=C2)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BF2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80659393 | |

| Record name | [4-(Benzyloxy)-2,6-difluorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80659393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156635-89-1 | |

| Record name | [4-(Benzyloxy)-2,6-difluorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80659393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Benzyloxy-2,6-difluorophenylboronic acid (CAS: 156635-89-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Benzyloxy-2,6-difluorophenylboronic acid, a key building block in contemporary medicinal chemistry, particularly in the development of targeted protein degraders.

Chemical and Physical Properties

This compound is an organoboron compound with the chemical formula C₁₃H₁₁BF₂O₃.[1][2][3] It is recognized for its utility as a versatile reagent in organic synthesis, primarily in palladium-catalyzed cross-coupling reactions. The presence of the difluoro-substituted phenyl ring and the benzyloxy group imparts unique electronic and steric properties, making it a valuable synthon for introducing this moiety into complex molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 156635-89-1 | [1][2][3] |

| Molecular Formula | C₁₃H₁₁BF₂O₃ | [1][2][3] |

| Molecular Weight | 264.03 g/mol | [1][2] |

| Physical State | Solid or Liquid | [4] |

| Purity | Typically ≥95% | [1] |

| Storage | Inert atmosphere, 2-8°C | [5] |

Note: The physical state of the compound may vary between suppliers, with some providing it as a solid and others as a liquid. This could be due to the presence of varying amounts of the corresponding boronic anhydride.[1]

Synthesis

Experimental Protocol: General Synthesis of Arylboronic Acids

This protocol is a generalized procedure and may require optimization for the specific synthesis of this compound.

Materials:

-

1-Benzyloxy-3,5-difluoro-2-bromobenzene (starting material)

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

Anhydrous tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas (for inert atmosphere)

Procedure:

-

A solution of 1-benzyloxy-3,5-difluoro-2-bromobenzene in anhydrous THF is cooled to -78 °C under an inert atmosphere (Argon or Nitrogen).

-

n-Butyllithium (1.1 equivalents) is added dropwise to the solution, and the mixture is stirred at -78 °C for 1 hour to facilitate the formation of the corresponding aryllithium species.

-

Triisopropyl borate (1.2 equivalents) is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for an additional 12 hours.

-

The reaction is quenched by the slow addition of 1 M HCl.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization to yield this compound.

Diagram 1: General Synthetic Workflow for Arylboronic Acids

Caption: General workflow for the synthesis of arylboronic acids.

Applications in Drug Discovery: A Key Building Block for PROTACs

This compound is a valuable building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's natural ubiquitin-proteasome system.

The Role in PROTAC Synthesis:

This boronic acid is typically utilized in Suzuki-Miyaura cross-coupling reactions to link the difluorobenzyloxy-phenyl moiety to another part of the PROTAC structure. This moiety can serve as a crucial part of the ligand that binds to the target protein of interest (POI).

Diagram 2: The PROTAC Mechanism

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental Protocol: Generalized Suzuki-Miyaura Coupling

This protocol provides a general methodology for the Suzuki-Miyaura cross-coupling of an aryl halide with this compound.

Materials:

-

Aryl halide (e.g., a component of the PROTAC linker or E3 ligase ligand)

-

This compound (1.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, 2.0 equivalents)

-

Solvent system (e.g., Toluene/Ethanol/Water mixture)

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Brine solution

Procedure:

-

To a round-bottom flask, add the aryl halide, this compound, and the base.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Add the palladium catalyst and the degassed solvent system.

-

Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction to room temperature and dilute with ethyl acetate and water.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired coupled product.

Diagram 3: Suzuki-Miyaura Coupling Workflow

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions.

Table 2: Hazard Information

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Precautionary Measures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place under an inert atmosphere.

In case of exposure, seek immediate medical attention. Consult the Safety Data Sheet (SDS) from the supplier for detailed information.

Conclusion

This compound is a strategically important building block for the synthesis of complex organic molecules, most notably in the rapidly advancing field of targeted protein degradation. Its utility in Suzuki-Miyaura coupling reactions allows for the efficient incorporation of the difluorobenzyloxy-phenyl moiety, a common feature in the design of novel therapeutics. A thorough understanding of its properties, synthesis, and reaction protocols is essential for researchers and scientists in drug discovery and development.

References

An In-depth Technical Guide to 4-Benzyloxy-2,6-difluorophenylboronic Acid for Researchers and Drug Development Professionals

An essential building block in modern medicinal chemistry, 4-Benzyloxy-2,6-difluorophenylboronic acid is a versatile reagent pivotal for the synthesis of complex bioactive molecules. This technical guide provides a comprehensive overview of its chemical properties, experimental protocols for its application, and its role in the development of targeted therapeutics, particularly kinase inhibitors.

Core Chemical Properties

This compound, with the CAS Number 156635-89-1, is a valuable organoboron compound. Its structure, featuring a benzyloxy group and two fluorine atoms on the phenyl ring, imparts unique electronic and steric properties that are highly sought after in drug design. The fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity of a molecule, while the benzyloxy group can be a key interaction moiety or a protecting group for a phenol.

While some suppliers list the compound as a liquid, related difluorinated phenylboronic acid derivatives are typically solids.[1][2][3][4] It is recommended to handle it as a solid or semi-solid and to verify the physical state upon receipt. For stable storage, it should be kept under an inert atmosphere, such as nitrogen or argon, at temperatures between 2-8°C.[3][4]

Quantitative Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 156635-89-1 | [1] |

| Molecular Formula | C₁₃H₁₁BF₂O₃ | [1] |

| Molecular Weight | 264.03 g/mol | [1] |

| IUPAC Name | (4-(Benzyloxy)-2,6-difluorophenyl)boronic acid | [1] |

| Physical State | Solid or Liquid (conflicting reports) | [1][2] |

| Predicted Boiling Point | 389.2 ± 52.0 °C at 760 mmHg | [5] |

| Storage Temperature | 2-8°C under inert gas | [3][4] |

| Purity | Typically ≥95% | [6] |

Solubility Profile

While specific quantitative solubility data for this compound is not extensively published, based on the behavior of analogous phenylboronic acids, a general solubility profile can be inferred. It is expected to be soluble in polar aprotic solvents such as tetrahydrofuran (THF) and N,N-dimethylformamide (DMF), as well as in alcohols like methanol and ethanol.[4][7] Its solubility in water is anticipated to be low.[7]

Spectroscopic Data

The structural integrity of this compound can be confirmed using standard spectroscopic techniques. The following are expected chemical shifts in ¹H, ¹³C, and ¹⁹F NMR spectroscopy.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzylic protons (around 5.1 ppm), the aromatic protons of the benzyl group (in the range of 7.3-7.5 ppm), and the aromatic protons of the difluorophenyl ring.

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for the benzylic carbon, the aromatic carbons of both phenyl rings, and the carbon atom attached to the boron atom.[8][9] The carbons attached to fluorine will show characteristic splitting.

-

¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing this molecule, and a signal corresponding to the two equivalent fluorine atoms on the phenyl ring is expected.[6][10]

Key Applications in Drug Discovery and Medicinal Chemistry

The 2,6-difluorophenyl motif is a privileged scaffold in medicinal chemistry, found in a number of approved drugs.[11][12] This structural unit is often employed to modulate the physicochemical properties of a lead compound to improve its drug-like characteristics. This compound serves as a key building block for introducing this valuable moiety.

Role in the Synthesis of Kinase Inhibitors

Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[7][13] Consequently, kinase inhibitors are a major focus of modern drug discovery. The unique electronic properties of the 2,6-difluorophenyl group can lead to potent and selective interactions with the kinase active site.

While a specific, publicly disclosed kinase inhibitor synthesized directly from this compound is not readily identifiable, its utility can be illustrated through its potential role in the synthesis of p38 MAP kinase inhibitors. The p38 signaling pathway is a key regulator of inflammatory responses.

p38 MAP Kinase Signaling Pathway Diagram

References

- 1. rsc.org [rsc.org]

- 2. [4-(Benzyloxy)-3,5-difluorophenyl]boronic acid | 156635-88-0 [sigmaaldrich.com]

- 3. rsc.org [rsc.org]

- 4. 166744-78-1 CAS MSDS (4-BENZYLOXY-2-FLUOROPHENYLBORONIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 4-BENZYLOXY-2-FLUOROPHENYLBORONIC ACID CAS#: 166744-78-1 [m.chemicalbook.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. benchchem.com [benchchem.com]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. benchchem.com [benchchem.com]

- 10. azom.com [azom.com]

- 11. This compound | 156635-89-1 [amp.chemicalbook.com]

- 12. rsc.org [rsc.org]

- 13. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 4-Benzyloxy-2,6-difluorophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic route to 4-Benzyloxy-2,6-difluorophenylboronic acid, a valuable building block in medicinal chemistry and drug discovery. This document details the synthetic strategy, experimental protocols, and relevant data, presented in a clear and structured format to aid researchers in its preparation.

Synthetic Strategy

The synthesis of this compound can be efficiently achieved through a two-step process. The strategy commences with the protection of the hydroxyl group of 3,5-difluorophenol via a Williamson ether synthesis, followed by a regioselective ortho-lithiation and subsequent borylation to introduce the boronic acid moiety. The fluorine atoms on the aromatic ring play a crucial role in directing the lithiation to the desired ortho position.

The overall synthetic transformation is depicted in the workflow diagram below.

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 1-Benzyloxy-3,5-difluorobenzene

This step involves the O-alkylation of 3,5-difluorophenol with benzyl bromide in the presence of a base. The Williamson ether synthesis is a reliable method for this transformation.

Reaction Scheme:

Caption: Williamson ether synthesis of the intermediate.

Methodology:

-

To a solution of 3,5-difluorophenol (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone, add a base such as potassium carbonate (K₂CO₃, 1.5-2.0 eq) or cesium carbonate (Cs₂CO₃, 1.5-2.0 eq).

-

Stir the resulting suspension at room temperature for 30 minutes.

-

Add benzyl bromide (1.1-1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-benzyloxy-3,5-difluorobenzene.

Step 2: Synthesis of this compound

This step utilizes the directing effect of the fluorine atoms to achieve regioselective lithiation at the C2 position, followed by trapping with a boronic ester and subsequent hydrolysis.

Reaction Scheme:

Caption: Ortho-lithiation and borylation of the intermediate.

Methodology:

-

Dissolve 1-benzyloxy-3,5-difluorobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (n-BuLi, 1.1-1.2 eq) or sec-butyllithium (sec-BuLi, 1.1-1.2 eq) dropwise, maintaining the temperature at -78 °C. The use of an additive like N,N,N',N'-tetramethylethylenediamine (TMEDA) may enhance the reactivity.

-

Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete lithiation.

-

Add triisopropyl borate (B(O-iPr)₃, 1.2-1.5 eq) dropwise to the reaction mixture at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute hydrochloric acid (HCl).

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield this compound.

Data Presentation

The following table summarizes the key chemical entities involved in the synthesis of this compound.

| Compound Name | Starting Material / Intermediate / Product | Molecular Formula | Molecular Weight ( g/mol ) |

| 3,5-Difluorophenol | Starting Material | C₆H₄F₂O | 130.09 |

| Benzyl bromide | Reagent | C₇H₇Br | 171.03 |

| 1-Benzyloxy-3,5-difluorobenzene | Intermediate | C₁₃H₁₀F₂O | 220.22 |

| n-Butyllithium | Reagent | C₄H₉Li | 64.06 |

| Triisopropyl borate | Reagent | C₉H₂₁BO₃ | 188.07 |

| This compound | Final Product | C₁₃H₁₁BF₂O₃ | 264.04 |

Logical Relationships in the Synthesis

The synthesis proceeds through a logical sequence of protection followed by functionalization, a common strategy in organic synthesis. The key relationship is the directing effect of the substituents on the aromatic ring, which dictates the regioselectivity of the borylation step.

An In-depth Technical Guide to (4-(Benzyloxy)-2,6-difluorophenyl)boronic acid: Structure, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-(Benzyloxy)-2,6-difluorophenyl)boronic acid is a key synthetic intermediate in medicinal chemistry, valued for its utility in constructing complex molecular architectures, particularly in the realm of targeted therapeutics. The presence of the difluorophenyl moiety, combined with the versatile reactivity of the boronic acid group, makes this compound a valuable building block for the synthesis of novel drug candidates. This technical guide provides a comprehensive overview of its chemical structure, properties, a plausible synthetic route, and its application in the development of advanced therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols and data are presented to facilitate its use in a research and development setting.

Chemical Structure and Properties

(4-(Benzyloxy)-2,6-difluorophenyl)boronic acid is an organoboron compound characterized by a phenylboronic acid scaffold substituted with two fluorine atoms and a benzyloxy group.

Chemical Structure:

Figure 1: Chemical structure of (4-(Benzyloxy)-2,6-difluorophenyl)boronic acid.

Physical and Chemical Properties

A summary of the key physical and chemical properties for (4-(Benzyloxy)-2,6-difluorophenyl)boronic acid is provided in the table below. It is important to note that some of these values are predicted and should be confirmed experimentally.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₁BF₂O₃ | [1] |

| Molecular Weight | 264.03 g/mol | [1] |

| CAS Number | 156635-89-1 | [1] |

| IUPAC Name | (4-(Benzyloxy)-2,6-difluorophenyl)boronic acid | [1] |

| Appearance | White to off-white solid | |

| Purity | ≥95% | [1] |

| Boiling Point (Predicted) | 389.2 ± 52.0 °C | |

| Density (Predicted) | 1.32 ± 0.1 g/cm³ | |

| pKa (Predicted) | 8.29 ± 0.58 | |

| Storage | Under inert gas (nitrogen or Argon) at 2-8°C |

Spectral Data (Predicted)

¹H NMR (400 MHz, DMSO-d₆):

-

δ 8.1 (s, 2H, -B(OH)₂)

-

δ 7.3-7.5 (m, 5H, Ar-H of benzyl)

-

δ 6.8 (d, J=8.0 Hz, 2H, Ar-H ortho to boronic acid)

-

δ 5.2 (s, 2H, -OCH₂-)

¹³C NMR (100 MHz, DMSO-d₆):

-

δ 160.0 (C-F)

-

δ 158.0 (C-O)

-

δ 136.0 (Ar-C of benzyl)

-

δ 128.5 (Ar-C of benzyl)

-

δ 128.0 (Ar-C of benzyl)

-

δ 127.5 (Ar-C of benzyl)

-

δ 110.0 (C-B)

-

δ 100.0 (C-H ortho to F)

-

δ 70.0 (-OCH₂-)

Mass Spectrometry (ESI-MS):

-

Expected [M-H]⁻: 263.07

Synthesis

A plausible synthetic route for (4-(Benzyloxy)-2,6-difluorophenyl)boronic acid involves a lithium-halogen exchange followed by borylation. The following is a representative experimental protocol.

Synthesis Workflow

Figure 2: Synthetic workflow for (4-(Benzyloxy)-2,6-difluorophenyl)boronic acid.

Experimental Protocol: Synthesis of (4-(Benzyloxy)-2,6-difluorophenyl)boronic acid

Materials:

-

1-Bromo-3,5-difluorobenzene

-

Benzyl alcohol

-

Sodium hydride (60% dispersion in mineral oil)

-

N,N-Dimethylformamide (DMF), anhydrous

-

n-Butyllithium (n-BuLi) in hexanes

-

Tetrahydrofuran (THF), anhydrous

-

Triisopropyl borate

-

Hydrochloric acid (HCl), aqueous solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Synthesis of 1-(Benzyloxy)-3,5-difluorobenzene:

-

To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C, add benzyl alcohol (1.1 eq) dropwise.

-

Stir the mixture for 30 minutes at 0 °C.

-

Add a solution of 1-bromo-3,5-difluorobenzene (1.0 eq) in DMF dropwise.

-

Allow the reaction to warm to room temperature and stir for 16 hours.

-

Quench the reaction with water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield 1-(benzyloxy)-3,5-difluorobenzene.

-

-

Synthesis of (4-(Benzyloxy)-2,6-difluorophenyl)boronic acid:

-

Dissolve 1-(benzyloxy)-3,5-difluorobenzene (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.

-

Add n-BuLi (1.1 eq) dropwise, maintaining the temperature below -70 °C.

-

Stir the mixture at -78 °C for 1 hour.

-

Add triisopropyl borate (1.2 eq) dropwise, again maintaining the temperature below -70 °C.

-

Allow the reaction to warm slowly to room temperature and stir for 16 hours.

-

Cool the reaction to 0 °C and quench by the slow addition of aqueous HCl until the pH is acidic.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude (4-(benzyloxy)-2,6-difluorophenyl)boronic acid.

-

The product can be further purified by recrystallization or column chromatography.

-

Applications in Drug Discovery

(4-(Benzyloxy)-2,6-difluorophenyl)boronic acid is a valuable building block in drug discovery, primarily utilized in Suzuki-Miyaura cross-coupling reactions to introduce the benzyloxydifluorophenyl moiety into target molecules. This structural motif is of particular interest in the design of inhibitors for various biological targets and in the synthesis of PROTACs.

Role in PROTAC Development

PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by recruiting an E3 ubiquitin ligase. The synthesis of PROTACs often involves the coupling of a POI-binding ligand and an E3 ligase-binding ligand via a chemical linker. (4-(Benzyloxy)-2,6-difluorophenyl)boronic acid can be used to synthesize the POI-binding moiety, with the fluorine atoms potentially enhancing binding affinity and metabolic stability.

Hypothetical Signaling Pathway and PROTAC Mechanism of Action

Consider a hypothetical scenario where a kinase, "Kinase X," is overexpressed in a cancer cell line, leading to uncontrolled cell proliferation through a signaling pathway. A PROTAC can be designed to target Kinase X for degradation.

Figure 3: Hypothetical signaling pathway of Kinase X and the mechanism of action of a PROTAC.

Experimental Workflow: Suzuki-Miyaura Coupling

The following is a detailed experimental protocol for a representative Suzuki-Miyaura cross-coupling reaction using (4-(Benzyloxy)-2,6-difluorophenyl)boronic acid with a hypothetical aryl bromide to synthesize a key intermediate for a PROTAC.

Suzuki-Miyaura Coupling Workflow

References

In-Depth Technical Guide: 4-Benzyloxy-2,6-difluorophenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is a technical guide compiled from available safety data sheets and chemical databases. It is intended for informational purposes for qualified professionals and does not replace a formal Safety Data Sheet (SDS). Always refer to the original SDS from the supplier before handling this chemical.

Chemical Identification and Properties

4-Benzyloxy-2,6-difluorophenylboronic acid is a fluorinated organic compound with applications in synthetic chemistry, particularly as a building block in the development of pharmaceutical agents and other complex molecules.

| Identifier | Value | Source |

| Chemical Name | (4-(Benzyloxy)-2,6-difluorophenyl)boronic acid | [1][2][3] |

| CAS Number | 156635-89-1 | [1][2][3][4][5][6] |

| Molecular Formula | C13H11BF2O3 | [2][3][4][5][6] |

| Molecular Weight | 264.03 g/mol | [2][4][5] |

| Physical State | Liquid or Solid (sources vary) | [4] |

| Purity | Typically ≥95% - 97% | [4][5] |

| Synonyms | (2,6-difluoro-4-phenylmethoxyphenyl)boronic acid | [4][6] |

Hazard Identification and Classification

This chemical is classified as hazardous according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

| Hazard Class | Category | Hazard Statement |

| Acute toxicity, oral | 4 | H302: Harmful if swallowed |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation |

| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity, single exposure | 3 | H335: May cause respiratory irritation |

GHS Pictogram:

[4]

Signal Word: Warning [4]

Toxicological Summary

| Toxicological Endpoint | Value |

| Acute Oral Toxicity (LD50) | No data available |

| Acute Dermal Toxicity (LD50) | No data available |

| Acute Inhalation Toxicity (LC50) | No data available |

| Carcinogenicity | No data available |

| Germ Cell Mutagenicity | No data available |

| Reproductive Toxicity | No data available |

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this specific compound are not published. However, the hazard classifications (H302, H315, H319, H335) are typically determined using standardized methodologies, such as those outlined by the Organisation for Economic Co-operation and Development (OECD) or the Environmental Protection Agency (EPA).

Likely Methodologies for Hazard Determination:

-

Acute Oral Toxicity (H302): OECD Test Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure), OECD 423 (Acute Oral Toxicity - Acute Toxic Class Method), or OECD 425 (Acute Oral Toxicity: Up-and-Down Procedure). These studies involve the administration of the substance to animals (typically rodents) to determine the dose at which adverse effects or mortality occur.

-

Skin Irritation (H315): OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion). This protocol involves applying the substance to the skin of an animal (often a rabbit) and observing for signs of irritation, such as erythema and edema, over a set period.

-

Eye Irritation (H319): OECD Test Guideline 405 (Acute Eye Irritation/Corrosion). This test involves applying the substance to the eye of an animal (historically rabbits) and assessing the degree of ocular irritation and reversibility of effects. In vitro alternatives are increasingly used.

-

Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation) (H335): While no single, specific OECD guideline exists solely for respiratory irritation, this classification is often derived from data from acute inhalation toxicity studies (e.g., OECD 403) where clinical signs of respiratory tract irritation are observed, or from in vitro assays and structure-activity relationship (SAR) analysis.

Handling, Storage, and Personal Protective Equipment (PPE)

Handling and Storage

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[7] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[4] Wash hands thoroughly after handling.[4] Do not eat, drink, or smoke when using this product.[4]

-

Storage: Store in a cool, dry, and well-ventilated place.[7] Keep the container tightly closed.[7]

Personal Protective Equipment (PPE)

| Protection Type | Recommendation |

| Eye/Face Protection | Wear safety glasses with side-shields or chemical goggles. |

| Skin Protection | Wear protective gloves (e.g., nitrile rubber) and a lab coat. |

| Respiratory Protection | If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge. |

First Aid and Emergency Procedures

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[8] |

| Skin Contact | Immediately wash the skin with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[8] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[8] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[8]

-

Specific Hazards: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.[8]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[8]

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required. Avoid dust formation.[9]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Sweep up and shovel into suitable containers for disposal.[9]

Visualized Safety Workflows

The following diagrams illustrate key safety-related logical flows when working with this compound.

Caption: First aid workflow for different exposure routes.

Caption: Step-by-step procedure for accidental spill cleanup.

References

- 1. aaronchem.com [aaronchem.com]

- 2. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]

- 3. pschemicals.com [pschemicals.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. calpaclab.com [calpaclab.com]

- 6. This compound | 156635-89-1 [amp.chemicalbook.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide on the Solubility of 4-Benzyloxy-2,6-difluorophenylboronic Acid

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Benzyloxy-2,6-difluorophenylboronic acid (CAS No. 156635-89-1), a key building block in synthetic and medicinal chemistry. Due to the general scarcity of publicly available quantitative solubility data for this specific compound, this document outlines its anticipated solubility profile based on its structural features and provides detailed, standardized protocols for its empirical determination. Methodologies for both kinetic and thermodynamic solubility assays are presented, along with workflows for sample analysis. This guide is intended for researchers, chemists, and formulation scientists in the pharmaceutical and chemical industries to aid in experimental design, process development, and formulation.

Introduction

This compound is an organoboron compound characterized by a phenylboronic acid moiety substituted with a benzyloxy group and two fluorine atoms. Its molecular formula is C₁₃H₁₁BF₂O₃, and it has a molecular weight of 264.03 g/mol .[1][2] The structural characteristics—a polar boronic acid group, electron-withdrawing fluorine atoms, and a large, non-polar benzyloxy group—confer a complex solubility profile that is critical for its application in chemical reactions, purification, and formulation.

Understanding the solubility of a compound is a fundamental requirement in drug discovery and development. Poor solubility can impede absorption, reduce bioavailability, and introduce challenges in generating reliable data from in vitro biological assays.[3][4][5][6] This guide details the industry-standard "shake-flask" method for determining thermodynamic solubility and high-throughput methods for assessing kinetic solubility.

Physicochemical Properties and Predicted Solubility

While specific experimental data for this compound is not widely published, its solubility can be inferred from its structural components and by comparing it to analogous compounds like phenylboronic acid.[7]

-

Polar Group: The boronic acid group, -B(OH)₂, is capable of hydrogen bonding, suggesting potential solubility in polar solvents.

-

Non-Polar Groups: The benzyl ether moiety is large and hydrophobic, which will favor solubility in non-polar organic solvents.[8]

-

Fluorine Substitution: The two fluorine atoms are highly electronegative and can modulate the electronic properties and crystal packing of the molecule, influencing its interaction with solvents.

Based on these features, a qualitative solubility profile can be predicted.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The polar boronic acid group is countered by the large hydrophobic benzyloxy moiety, limiting solubility. |

| Polar Aprotic | DMSO, DMF, Acetonitrile, Acetone | High | These solvents can effectively solvate both the polar and non-polar regions of the molecule. DMSO is often used for stock solutions.[9] |

| Non-Polar | Chloroform, Dichloromethane (DCM) | Moderate to High | Favorable interactions with the large non-polar surface area of the molecule are expected.[8] |

| Hydrocarbon | Hexane, Toluene | Low | The overall polarity from the boronic acid and ether oxygen is too high for significant solubility in purely non-polar hydrocarbons.[7] |

Experimental Protocols for Solubility Determination

To obtain quantitative data, standardized experimental protocols are essential. The two primary types of solubility measurements are thermodynamic and kinetic.[9][10]

Thermodynamic Solubility Determination (Shake-Flask Method)

Thermodynamic solubility represents the true equilibrium concentration of a solute in a solvent and is considered the gold standard.[10][11] The shake-flask method is the most reliable technique for this measurement.[11][12]

Objective: To determine the equilibrium solubility of solid this compound in a given solvent.

Materials:

-

This compound (solid powder, >95% purity)[2]

-

Selected solvents (e.g., pH 7.4 phosphate-buffered saline, acetonitrile, methanol)

-

Glass vials with screw caps

-

Orbital shaker or vial roller system in a temperature-controlled incubator[5]

-

Centrifuge or filtration apparatus (e.g., 0.45 µm syringe filters)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS) system.[5][13]

Procedure:

-

Preparation: Add an excess amount of the solid compound to a glass vial. The excess is crucial to ensure that equilibrium with the solid phase is achieved.

-

Solvent Addition: Add a precise volume of the pre-equilibrated solvent (e.g., 1 mL) to the vial.

-

Equilibration: Seal the vials and place them on an orbital shaker or roller. Incubate at a constant temperature (e.g., 25°C) for an extended period (typically 24 to 72 hours) to allow the system to reach equilibrium.[9][12][14]

-

Phase Separation: After incubation, allow the vials to stand to let the excess solid settle. Separate the saturated supernatant by either centrifuging the vial or carefully filtering the solution through a syringe filter to remove all undissolved particles.[9][12]

-

Quantification:

-

Prepare a series of calibration standards of the compound in the chosen solvent.

-

Dilute the saturated filtrate with the solvent as necessary to fall within the linear range of the calibration curve.

-

Analyze the diluted sample and calibration standards using a validated analytical method, such as HPLC-UV or LC-MS/MS.[13][14]

-

-

Calculation: Determine the concentration of the compound in the saturated solution using the calibration curve. This value represents the thermodynamic solubility, typically reported in µg/mL or µM.

Kinetic Solubility Determination (High-Throughput Method)

Kinetic solubility is often measured in early drug discovery, as it is faster and requires less compound.[3][4] This method measures the concentration at which a compound, dissolved in a stock solvent like DMSO, precipitates when added to an aqueous buffer.[9][15]

Objective: To determine the kinetic solubility limit of the compound in an aqueous buffer.

Materials:

-

A stock solution of this compound (e.g., 10-20 mM in DMSO).[3]

-

Aqueous buffer (e.g., pH 7.4 PBS).

-

96-well microtiter plates.

-

Plate reader capable of nephelometry (light scattering) or UV absorbance.[9][15]

-

Automated liquid handler (recommended).

Procedure:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in 100% DMSO.[15]

-

Plate Setup: Add the aqueous buffer to the wells of a 96-well plate.

-

Compound Addition: Add a small volume of the DMSO stock solution to the buffer in the wells (the final DMSO concentration should be low, typically 1-2%).[14] This is often done in a serial dilution format across the plate.[4]

-

Incubation: Mix the plate thoroughly and incubate for a short period (e.g., 1-2 hours) at a controlled temperature.[9][15]

-

Precipitation Detection: Measure the amount of precipitate formed.

-

Data Analysis: The kinetic solubility is the concentration at which significant precipitation is first observed.

Experimental and Analytical Workflows

Visualizing the workflow for these experiments helps in planning and execution. The following diagrams illustrate the logical steps for solubility determination and subsequent sample analysis.

Figure 1: General workflow for thermodynamic solubility determination.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. calpaclab.com [calpaclab.com]

- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 4. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. evotec.com [evotec.com]

- 6. sygnaturediscovery.com [sygnaturediscovery.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. enamine.net [enamine.net]

- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 13. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 14. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 15. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

discovery and history of 4-Benzyloxy-2,6-difluorophenylboronic acid

An In-depth Technical Guide on the Core Aspects of 4-Benzyloxy-2,6-difluorophenylboronic acid

Abstract

This technical guide provides a comprehensive overview of this compound, a fluorinated organoboron compound of significant interest to researchers, scientists, and drug development professionals. Due to a lack of specific historical records on its discovery in publicly available literature, this document focuses on the probable synthetic methodologies, its physicochemical properties, and its crucial role as a building block in modern medicinal chemistry. The guide outlines a plausible and detailed experimental protocol for its synthesis based on established methods for preparing analogous substituted phenylboronic acids.

Introduction: The Significance of Fluorinated Phenylboronic Acids

Phenylboronic acids are a class of organic compounds that have become indispensable in synthetic chemistry, most notably for their participation in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful and versatile method for the formation of carbon-carbon bonds, a fundamental process in the construction of complex organic molecules, including active pharmaceutical ingredients (APIs).

The incorporation of fluorine atoms into organic molecules can profoundly influence their biological properties. Fluorine's high electronegativity and small size can lead to enhanced metabolic stability, increased binding affinity to target proteins, and improved pharmacokinetic profiles. Consequently, fluorinated phenylboronic acids, such as this compound, are highly valuable building blocks in the design and synthesis of novel therapeutic agents. The benzyloxy group in this particular molecule can also serve as a protective group or play a role in molecular recognition.

Physicochemical Properties and Data

While a detailed historical timeline of the discovery of this compound is not available, its fundamental properties have been characterized.

| Property | Data |

| IUPAC Name | (4-(Benzyloxy)-2,6-difluorophenyl)boronic acid |

| CAS Number | 156635-89-1 |

| Molecular Formula | C₁₃H₁₁BF₂O₃ |

| Molecular Weight | 264.04 g/mol |

| Appearance | Typically a white to off-white solid |

Probable Synthetic Pathways and Experimental Protocol

The synthesis of this compound is not explicitly detailed in seminal literature. However, based on well-established methodologies for the synthesis of substituted arylboronic acids, a highly plausible route involves the formation of an organometallic intermediate from a corresponding aryl halide, followed by borylation. The two primary methods for this are through a Grignard reagent or an organolithium reagent. A likely precursor for these reactions is 1-benzyloxy-4-bromo-3,5-difluorobenzene .

General Synthetic Workflow

The overall synthetic strategy can be visualized as a multi-step process, beginning with the preparation of a suitable aryl halide precursor, followed by the formation of an organometallic species, borylation, and final hydrolysis to yield the desired boronic acid.

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling with 4-Benzyloxy-2,6-difluorophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis for the formation of carbon-carbon bonds. This application note provides a detailed protocol for the use of 4-Benzyloxy-2,6-difluorophenylboronic acid in Suzuki-Miyaura coupling reactions. The presence of the difluoro substitution pattern ortho to the boronic acid presents unique challenges, including increased steric hindrance and a propensity for protodeboronation. Therefore, careful selection of the catalyst, ligand, base, and reaction conditions is crucial for achieving high yields. The benzyloxy group in the para position makes this building block particularly useful for the synthesis of complex molecules in medicinal chemistry and materials science, where it can serve as a masked phenol.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling reaction is a well-established process involving a palladium catalyst. The generally accepted mechanism consists of three primary steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to an aryl halide (or triflate), forming a Pd(II) complex.

-

Transmetalation: The organoboron compound, activated by a base, transfers its organic group to the palladium(II) center, forming a diorganopalladium(II) intermediate.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Data Presentation: Representative Reaction Conditions and Yields

Due to the limited availability of specific published data for this compound, the following table summarizes typical conditions and expected yields based on reactions with structurally similar 2,6-difluorophenylboronic acids. These conditions provide a strong starting point for optimization.

| Aryl Halide Partner (Example) | Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| 4-Bromoacetophenone | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O (10:1) | 100 | 12-18 | 75-90 |

| 1-Bromo-4-methoxybenzene | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.0) | 1,4-Dioxane | 80 | 16-24 | 80-95 |

| 4-Chlorotoluene | [Pd(cinnamyl)Cl]₂ (2) | XPhos (4) | K₃PO₄ (2.0) | THF/H₂O (2:1) | 60-80 | 18-24 | 65-85 |

| 2-Bromopyridine | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.0) | DMF/H₂O (4:1) | 90 | 12 | 70-85 |

Experimental Protocols

The following are detailed protocols for the Suzuki-Miyaura coupling of this compound with an aryl bromide. These protocols are intended as a starting point and may require optimization for specific substrates.

Protocol 1: General Procedure for Coupling with Aryl Bromides

Materials:

-

This compound (1.2 equivalents)

-

Aryl bromide (1.0 equivalent)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 equivalents)

-

Anhydrous toluene

-

Degassed water

-

Schlenk tube or similar reaction vessel

-

Magnetic stirrer and heating block

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To an oven-dried Schlenk tube, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and potassium phosphate (2.0 mmol).

-

Seal the Schlenk tube with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

To the sealed tube, add anhydrous toluene (5 mL) and degassed water (0.5 mL) via syringe.

-

Place the reaction vessel in a preheated heating block at 100 °C and stir vigorously.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Protocol 2: Microwave-Assisted Coupling

Materials:

-

This compound (1.5 equivalents)

-

Aryl bromide (1.0 equivalent)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (3 mol%)

-

Cesium carbonate (Cs₂CO₃) (2.0 equivalents)

-

Anhydrous 1,4-dioxane

-

Microwave reactor vial

-

Magnetic stirrer

Procedure:

-

In a microwave reactor vial, combine the aryl bromide (0.5 mmol), this compound (0.75 mmol), Pd₂(dba)₃ (0.0075 mmol), XPhos (0.015 mmol), and cesium carbonate (1.0 mmol).

-

Add anhydrous 1,4-dioxane (3 mL) to the vial.

-

Seal the vial with a cap.

-

Place the vial in the microwave reactor and heat to 120 °C for 30-60 minutes.

-

After the reaction is complete, cool the vial to room temperature.

-

Filter the reaction mixture through a pad of celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Application Notes and Protocols for 4-Benzyloxy-2,6-difluorophenylboronic Acid in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Benzyloxy-2,6-difluorophenylboronic acid is a valuable synthetic intermediate in medicinal chemistry, primarily utilized for the introduction of the 4-benzyloxy-2,6-difluorophenyl moiety into target molecules. This structural motif is of significant interest in the design of kinase inhibitors, a class of targeted therapeutics that interfere with the action of protein kinases. The benzyloxy group can serve as a handle for further functionalization or interact with specific residues in the kinase binding pocket, while the difluoro substitution can modulate the physicochemical properties of the molecule, such as lipophilicity and metabolic stability, and potentially enhance binding affinity.

The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for the formation of carbon-carbon bonds. This reaction enables the efficient coupling of the boronic acid with a variety of aryl or heteroaryl halides, providing access to a diverse range of complex molecules with potential therapeutic applications.

Application in the Synthesis of PERK Inhibitors

A prominent example of the utility of the 4-benzyloxy-2,6-difluorophenyl moiety is in the development of inhibitors for the Protein Kinase R (PKR)-like Endoplasmic Reticulum Kinase (PERK). PERK is a key mediator of the unfolded protein response (UPR), a cellular stress response pathway that is often upregulated in cancer cells to promote their survival. Inhibition of PERK is therefore a promising therapeutic strategy for the treatment of various cancers.

The compound GSK2656157 is a potent and selective PERK inhibitor that incorporates the 4-benzyloxy-2,6-difluorophenyl group.[1][2][3] This inhibitor has demonstrated antitumor and antiangiogenic activity in preclinical models.[1] The 4-benzyloxy-2,6-difluorophenyl moiety in GSK2656157 plays a crucial role in its high affinity and selectivity for the PERK kinase domain.

Data Presentation

The following table summarizes the key quantitative data for the representative PERK inhibitor, GSK2656157, which features the 4-benzyloxy-2,6-difluorophenyl structural motif.

| Compound | Target Kinase | IC50 (nM) | Cellular IC50 (nM) | Key Biological Activities |

| GSK2656157 | PERK | 0.9[3] | 10-30[1] | Antitumor, Antiangiogenic[1] |

Experimental Protocols

The following is a representative protocol for the Suzuki-Miyaura cross-coupling reaction using this compound to synthesize a key intermediate for a PERK inhibitor, based on established methodologies for similar couplings.

Protocol 1: Suzuki-Miyaura Coupling of this compound with 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

This protocol describes the synthesis of 4-(4-(benzyloxy)-2,6-difluorophenyl)-7H-pyrrolo[2,3-d]pyrimidine, a core structure for PERK inhibitors like GSK2656157.

Materials:

-

This compound

-

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂])

-

Potassium Carbonate (K₂CO₃)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Nitrogen or Argon gas

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup:

-

To a dry round-bottom flask, add 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq), this compound (1.2 eq), and Potassium Carbonate (2.0 eq).

-

Add [Pd(dppf)Cl₂] (0.05 eq) to the flask.

-

Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.

-

Add anhydrous 1,4-dioxane and degassed water (e.g., in a 4:1 ratio) via syringe to the flask to achieve a suitable concentration (e.g., 0.1 M).

-

-

Reaction Execution:

-

Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

-

-

Workup:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-(4-(benzyloxy)-2,6-difluorophenyl)-7H-pyrrolo[2,3-d]pyrimidine.

-

Visualizations

PERK Signaling Pathway and Inhibition by GSK2656157

References

palladium catalyst for 4-Benzyloxy-2,6-difluorophenylboronic acid coupling

An exemplary palladium-catalyzed Suzuki-Miyaura cross-coupling reaction involving 4-benzyloxy-2,6-difluorophenylboronic acid is presented. This protocol is designed for researchers, scientists, and professionals in drug development, offering a detailed guide for the synthesis of substituted biaryl compounds, which are of significant interest in medicinal chemistry.

Application Notes

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds. This application note focuses on the use of this compound as a building block for synthesizing complex biaryl structures. The presence of two fluorine atoms ortho to the boronic acid group can influence the reactivity of the molecule, potentially making the C-B bond more susceptible to protodeboronation under certain conditions. Therefore, careful selection of the catalyst, base, and solvent system is crucial for a successful coupling reaction.

The benzyloxy group provides a handle for further functionalization, as it can be deprotected to reveal a hydroxyl group. This makes this compound a valuable reagent for the synthesis of intermediates in multi-step synthetic routes common in drug discovery. The protocols provided below are based on established methods for the Suzuki-Miyaura coupling of structurally similar fluorinated arylboronic acids.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol describes a general method for the palladium-catalyzed cross-coupling of this compound with an aryl halide (bromide or iodide).

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide or aryl iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, or a mixture like toluene/ethanol/water)

-

Inert gas (Argon or Nitrogen)

-

Standard organic synthesis glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating plate

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and the base (2.0 mmol, 2.0 equiv).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent (5-10 mL). If the palladium catalyst is a solid, add it at this stage (0.01-0.05 mmol, 1-5 mol%).

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reaction times can vary from 2 to 24 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired biaryl product.

Data Presentation

The following table summarizes representative reaction conditions for the Suzuki-Miyaura coupling of a generic aryl bromide with this compound, based on protocols for similar substrates.

| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |

| Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/Ethanol/H₂O (4:1:1) | 90 | 12 | 85-95 |

| PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | 1,4-Dioxane | 100 | 8 | 90-98 |

| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 80 | 4 | 88-96 |

Mandatory Visualization

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application Notes and Protocols for 4-Benzyloxy-2,6-difluorophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Benzyloxy-2,6-difluorophenylboronic acid is a valuable reagent in modern organic synthesis, particularly in the construction of complex biaryl scaffolds. Its utility is most pronounced in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The presence of the difluoro substitution pattern on the phenyl ring can significantly influence the electronic properties and conformational preferences of the resulting biaryl products, making this building block of particular interest in medicinal chemistry and materials science. The benzyloxy group provides a stable protecting group for the phenolic hydroxyl, which can be removed at a later synthetic stage if required.

These application notes provide an overview of the plausible synthesis and recommended protocols for the application of this compound in Suzuki-Miyaura cross-coupling reactions, based on established methodologies for structurally related fluorinated arylboronic acids.

Synthesis of this compound

A potential synthetic pathway could commence from 1-benzyloxy-3,5-difluorobenzene. The protocol below is a generalized procedure based on this strategy.

Protocol: Synthesis via Lithiation-Borylation

Materials:

-

1-Benzyloxy-3,5-difluorobenzene

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Triisopropyl borate

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), aqueous solution (e.g., 1 M)

-

Diethyl ether or Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Schlenk flask or other suitable oven-dried glassware

-

Magnetic stirrer and stir bar

-

Low-temperature bath (e.g., dry ice/acetone, -78 °C)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of 1-benzyloxy-3,5-difluorobenzene in anhydrous THF.

-

Lithiation: Cool the solution to -78 °C in a dry ice/acetone bath. To this cooled solution, add n-butyllithium (typically 1.1 to 1.5 equivalents) dropwise via syringe, ensuring the internal temperature remains below -70 °C. Stir the reaction mixture at this temperature for 1-2 hours.

-

Borylation: To the reaction mixture, add triisopropyl borate (typically 1.5 to 2.0 equivalents) dropwise, again maintaining a low temperature. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 12-16 hours.

-

Workup: Cool the reaction mixture in an ice bath and quench by the slow addition of 1 M aqueous HCl. Stir vigorously for 30 minutes.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

-

Purification: The crude boronic acid can be purified by recrystallization or silica gel column chromatography to afford the desired this compound.

Application in Suzuki-Miyaura Cross-Coupling Reactions

This compound is an excellent coupling partner for a variety of aryl and heteroaryl halides in the Suzuki-Miyaura reaction. The reaction conditions, particularly the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields, especially with electronically demanding or sterically hindered substrates.

General Protocol for Suzuki-Miyaura Coupling

Materials:

-

This compound

-

Aryl or heteroaryl halide (e.g., bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst)

-

Phosphine ligand (if required, e.g., SPhos, XPhos)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

-

Anhydrous solvent (e.g., 1,4-dioxane, THF, toluene, DMF)

-

Water (often used as a co-solvent)

-

Reaction vessel (e.g., Schlenk tube or microwave vial)

-

Magnetic stirrer and stir bar

-

Heating source (e.g., oil bath or microwave reactor)

Procedure:

-

Reaction Setup: In a reaction vessel, combine this compound (typically 1.2-1.5 equivalents), the aryl or heteroaryl halide (1.0 equivalent), the palladium catalyst (typically 1-5 mol%), and the ligand (if used, in appropriate molar ratio to the catalyst).

-

Addition of Base and Solvent: Add the base (typically 2-3 equivalents) to the vessel. Evacuate and backfill the vessel with an inert atmosphere (argon or nitrogen) three times. Add the degassed solvent system (e.g., a mixture of an organic solvent and water).

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS, or GC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired biaryl product.

Quantitative Data Summary

While specific, reproducible quantitative data for the Suzuki-Miyaura coupling of this compound with a range of aryl halides is not extensively reported in publicly accessible literature, the following table provides a general guideline for expected reactivity and conditions based on similar fluorinated arylboronic acids. Researchers should perform their own optimization for specific substrate combinations.

| Aryl Halide Type | Typical Catalyst/Ligand | Typical Base | Typical Solvent | Temperature (°C) | Expected Yield |

| Electron-rich Aryl Bromide | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | K₂CO₃ or K₃PO₄ | Dioxane/H₂O | 80-100 | Good to Excellent |

| Electron-poor Aryl Bromide | Pd₂(dba)₃/XPhos | K₃PO₄ or Cs₂CO₃ | THF/H₂O | 80-100 | Good to Excellent |

| Heteroaryl Bromide | Pd(dppf)Cl₂ or Pd(OAc)₂/Buchwald Ligand | K₃PO₄ | Dioxane/H₂O or Toluene | 90-120 | Moderate to Good |

| Aryl Chloride | Pd(OAc)₂/XPhos or RuPhos | K₃PO₄ or CsF | t-BuOH or Dioxane | 100-120 | Substrate Dependent |

Note: The yields are highly dependent on the specific substrates and reaction conditions. Optimization is recommended for each new reaction.

Mandatory Visualizations

Diagram 1: Plausible Synthetic Pathway

Caption: Plausible synthetic route to this compound.

Diagram 2: Suzuki-Miyaura Coupling Workflow

Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Diagram 3: Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications of 4-Benzyloxy-2,6-difluorophenylboronic Acid in Materials Science: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Note: As of the latest literature survey, specific applications of 4-Benzyloxy-2,6-difluorophenylboronic acid in materials science are not extensively documented in peer-reviewed journals. The following application notes and protocols are based on the known reactivity of similar fluorinated phenylboronic acids and their established roles in the synthesis of advanced materials. These should be considered as predictive examples of potential applications.

Introduction

This compound is a versatile building block for organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The presence of two fluorine atoms ortho to the boronic acid group significantly influences the electronic properties of the molecule, making it an attractive component for the synthesis of novel materials in organic electronics and photonics. The benzyloxy group provides a handle for further functionalization or can be deprotected to reveal a phenol, offering another site for chemical modification.

Potential applications in materials science are predicated on the ability of this molecule to introduce a difluorinated, benzyloxy-substituted phenyl unit into larger conjugated systems. This can impart desirable properties such as improved thermal stability, modified electronic energy levels, and altered intermolecular packing, which are critical for the performance of organic electronic devices.

Potential Applications in Materials Science

Organic Light-Emitting Diodes (OLEDs)

The introduction of the 2,6-difluorophenyl moiety can be advantageous in the design of materials for OLEDs. The strong electron-withdrawing nature of the fluorine atoms can lower the HOMO and LUMO energy levels of a molecule, which is a key strategy for designing electron-transporting materials (ETMs) and host materials for phosphorescent emitters.

Application Note: this compound can be used as a precursor to synthesize electron-deficient units in thermally activated delayed fluorescence (TADF) emitters or as a component of host materials for blue phosphorescent OLEDs. The bulky benzyloxy group can also play a role in disrupting intermolecular aggregation, which can help to maintain high photoluminescence quantum yields in the solid state.

Organic Field-Effect Transistors (OFETs)

In the field of OFETs, fluorination of the semiconductor backbone is a common strategy to enhance charge carrier mobility and air stability. The 2,6-difluoro substitution pattern can promote a more planar backbone conformation in conjugated polymers and small molecules, facilitating efficient π-π stacking and charge transport.

Application Note: Through Suzuki-Miyaura coupling, this compound can be copolymerized with various electron-rich monomers to create donor-acceptor (D-A) conjugated polymers. The resulting polymers are expected to exhibit good thermal stability and potentially high electron mobility, making them suitable for n-channel or ambipolar OFETs.

Organic Photovoltaics (OPVs)

In OPV applications, tuning the energy levels of the donor and acceptor materials is crucial for efficient charge separation and transport. The incorporation of fluorinated phenyl units can lower the LUMO level of acceptor materials, leading to a larger open-circuit voltage (Voc) in the solar cell.

Application Note: this compound can be employed in the synthesis of non-fullerene acceptors (NFAs). The difluorobenzyloxy-phenyl moiety can act as an electron-withdrawing end-group, enabling fine-tuning of the acceptor's electronic properties to match with a donor polymer for optimal device performance.

Experimental Protocols

The following are generalized protocols for the Suzuki-Miyaura cross-coupling reaction, which is the primary method for incorporating this compound into larger molecular structures.

Protocol 1: Synthesis of a Biphenyl Derivative for Small Molecule Applications

This protocol describes a general procedure for the coupling of this compound with an aryl bromide.

Materials:

-

This compound (1.2 equivalents)

-

Aryl bromide (1.0 equivalent)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

Triphenylphosphine (PPh₃, 8 mol%)

-

Potassium carbonate (K₂CO₃, 2.0 equivalents)

-

Toluene (solvent)

-

Water (co-solvent)

Procedure:

-

To a flame-dried Schlenk flask, add the aryl bromide, this compound, and potassium carbonate.

-

Add palladium(II) acetate and triphenylphosphine.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add degassed toluene and water (typically in a 4:1 to 10:1 ratio).

-

Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Add water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Data Presentation (Hypothetical):

| Reactant 1 (Aryl Bromide) | Product | Yield (%) | Melting Point (°C) |

| 4-Bromo-N,N-diphenylaniline | 4'-(Benzyloxy)-N,N-diphenyl-[1,1'-biphenyl]-4-amine | 85 | 155-157 |

| 2-Bromo-9,9-dimethylfluorene | 2-(4-(Benzyloxy)-2,6-difluorophenyl)-9,9-dimethyl-9H-fluorene | 78 | 130-132 |

Protocol 2: Synthesis of a Donor-Acceptor Conjugated Polymer

This protocol outlines a general procedure for the polymerization of a dibromo-monomer with a diboronic acid ester monomer derived from this compound.

Materials:

-

Dibromo-monomer (e.g., a dibrominated benzothiadiazole derivative, 1.0 equivalent)

-

Bis(pinacolato)diboron

-

Potassium acetate (KOAc)

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

-

This compound (to be converted to the diboronic ester in situ or separately)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%)

-

Sodium carbonate (Na₂CO₃, 4.0 equivalents)

-

Aliquat 336 (phase transfer catalyst)

-

Toluene (solvent)

Procedure:

-

Synthesis of the Diboronic Ester Monomer (if not commercially available): React the corresponding dihalo-precursor with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) in a suitable solvent like dioxane or DMF.

-

Polymerization: a. To a Schlenk tube, add the dibromo-monomer, the diboronic ester monomer, and sodium carbonate. b. Add tetrakis(triphenylphosphine)palladium(0) and a few drops of Aliquat 336. c. Evacuate and backfill the tube with argon three times. d. Add degassed toluene. e. Heat the mixture to 90-110 °C and stir vigorously for 48-72 hours. f. As the polymer forms, the viscosity of the solution will increase.

-

Work-up and Purification: a. Cool the reaction mixture and pour it into a large volume of methanol to precipitate the polymer. b. Filter the polymer and wash it with methanol and acetone. c. To remove catalyst residues, perform a Soxhlet extraction with methanol, acetone, and hexane. d. Dissolve the purified polymer in a high-boiling point solvent like chloroform or chlorobenzene and re-precipitate it into methanol. e. Collect the final polymer by filtration and dry it under vacuum.

Data Presentation (Hypothetical):

| Polymer Name | Number-Average Molecular Weight (Mₙ) (kDa) | Polydispersity Index (PDI) | HOMO Level (eV) | LUMO Level (eV) |

| P(BT-co-FBnDFP) | 15.2 | 2.1 | -5.6 | -3.4 |

| P(Th-co-FBnDFP) | 12.8 | 1.9 | -5.4 | -3.2 |

Visualizations

Below are diagrams illustrating the key chemical transformation and a general workflow.

Caption: Suzuki-Miyaura cross-coupling reaction scheme.

Caption: General workflow for conjugated polymer synthesis and device fabrication.

Application Notes and Protocols for Suzuki Coupling of 4-Benzyloxy-2,6-difluorophenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the Suzuki-Miyaura cross-coupling of 4-Benzyloxy-2,6-difluorophenylboronic acid. This sterically hindered and electron-deficient boronic acid presents unique challenges in carbon-carbon bond formation. The following sections outline recommended phosphine ligands, catalytic systems, and detailed experimental procedures to achieve high coupling efficiency, along with visual aids to illustrate the reaction mechanism and experimental workflow.

Introduction